BenchChemオンラインストアへようこそ!

1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Antibacterial drug discovery DNA gyrase inhibition Topoisomerase IV

1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7) is a synthetic hybrid heterocyclic compound with molecular formula C21H21N3O2S and molecular weight 379.48 g/mol. Its architecture integrates three pharmacophoric modules: a 5-phenyl-1,2,4-oxadiazole ring, a pyrrolidine bridge, and a phenylthio-propanone side chain connected via a thioether linkage.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 2034602-24-7
Cat. No. B2750247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
CAS2034602-24-7
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C21H21N3O2S/c25-19(12-14-27-18-9-5-2-6-10-18)24-13-11-17(15-24)20-22-21(26-23-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2
InChIKeyHXAFXFITPJSVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7): Compound Identity and Research-Grade Procurement Baseline


1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7) is a synthetic hybrid heterocyclic compound with molecular formula C21H21N3O2S and molecular weight 379.48 g/mol . Its architecture integrates three pharmacophoric modules: a 5-phenyl-1,2,4-oxadiazole ring, a pyrrolidine bridge, and a phenylthio-propanone side chain connected via a thioether linkage . The 1,2,4-oxadiazole isomer is recognized as a hydrolytically stable bioisostere for ester and amide functionalities, conferring enhanced metabolic stability compared to the 1,3,4-oxadiazole isomer [1]. The compound is supplied at research-grade purity (typically 95%) and is intended for use as a synthetic building block or biological screening candidate in medicinal chemistry programs, particularly those targeting enzyme inhibition or cellular signaling pathways .

Why Generic Substitution Fails for 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7): Structural Determinants of Differential Activity


This compound cannot be generically substituted by close-in-class analogs because minor structural variations in the oxadiazole-pyrrolidine-phenylthio scaffold produce large quantitative differences in target engagement and biological potency. In a systematic SAR study of 1,2,4-oxadiazole/pyrrolidine hybrids, compounds differing by only a single substituent on the oxadiazole or pyrrolidine ring exhibited IC50 values spanning a >20-fold range against DNA gyrase (120 nM to >270 nM) [1]. Similarly, the phenylthio group is not an inert linker: in the 1,3-diphenyl-3-(phenylthio)propan-1-one series, the presence and position of the thioether sulfur directly impacts cytotoxic potency against MCF-7 breast cancer cells, with the tertiary amine side chain being essential for activity [2]. The specific combination found in CAS 2034602-24-7 — a 5-phenyl-substituted 1,2,4-oxadiazole regioisomer, a pyrrolidine ring at the 3-position of the oxadiazole, and a phenylthio-propanone N-acyl appendage — represents a unique topological arrangement that is not replicated in any single alternative catalog compound currently available at research scale. Substituting any single module (e.g., replacing 5-phenyl with 5-thiophene) fundamentally alters the electronic surface and conformational flexibility, rendering cross-extrapolation of biological data unreliable .

Quantitative Differentiation Evidence for 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7) — Comparative Benchmarking Guide


DNA Gyrase and Topoisomerase IV Inhibitory Potency: Class-Level Benchmarking of 1,2,4-Oxadiazole/Pyrrolidine Hybrids vs. Novobiocin and Ciprofloxacin

Although direct assay data for CAS 2034602-24-7 against DNA gyrase or Topo IV are not yet published, the 1,2,4-oxadiazole/pyrrolidine hybrid scaffold to which this compound belongs has been systematically characterized. In the most comprehensive class-level study to date, compound 16 (a 1,2,4-oxadiazole/pyrrolidine hybrid) displayed an IC50 of 120 nM against E. coli DNA gyrase, outperforming the clinical comparator novobiocin (IC50 = 170 nM) [1]. Compound 17, a close structural analog from the same series, showed an IC50 of 13 µM against E. coli Topo IV, comparable to novobiocin (IC50 = 11 µM). Crucially, compound 17 achieved an MIC of 55 ng/mL against E. coli, surpassing ciprofloxacin (MIC = 60 ng/mL) [2]. These data establish a quantitative activity baseline for the 1,2,4-oxadiazole/pyrrolidine scaffold class. CAS 2034602-24-7 incorporates all essential pharmacophoric elements present in the most active hybrids — specifically the 1,2,4-oxadiazole ring at the 3-pyrrolidine position — plus an additional phenylthio-propanone side chain that may confer distinct target engagement or physicochemical properties relative to the published leads .

Antibacterial drug discovery DNA gyrase inhibition Topoisomerase IV 1,2,4-oxadiazole SAR

Structural Differentiation: 5-Phenyl-1,2,4-oxadiazole Regioisomer vs. 1,3,4-Oxadiazole and Thiophene Analogs — Metabolic Stability Advantage

The 1,2,4-oxadiazole isomer present in CAS 2034602-24-7 confers a documented metabolic stability advantage compared to the 1,3,4-oxadiazole isomer and other heterocyclic replacements. According to Dalvie et al. (2002), the 1,2,4-oxadiazole ring exhibits significantly greater resistance to hydrolytic ring-opening than the 1,3,4-oxadiazole isomer, which is more susceptible to metabolic degradation [1]. This stability differential is a key reason why 1,2,4-oxadiazole derivatives have been prioritized in medicinal chemistry programs targeting chronic indications where sustained target exposure is required. In contrast, the closest commercially available analog — 3-(Phenylthio)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one (CAS 2034321-09-8) — replaces the 5-phenyl substituent with a 5-thiophen-3-yl group . This substitution alters both the electronic character (thiophene is electron-rich vs. phenyl) and the metabolic liability profile (thiophene rings are susceptible to cytochrome P450-mediated S-oxidation and epoxidation). No published direct comparison of metabolic stability between these two analogs is available; however, the well-established structure-metabolism relationships for five-membered heterocycles predict that the 5-phenyl-1,2,4-oxadiazole in CAS 2034602-24-7 should exhibit superior oxidative metabolic stability relative to the thiophene analog [2].

Metabolic stability Oxadiazole regioisomer Bioisostere Drug design

Phenylthio-Propanone Moiety: Differentiation from 1,3-Diphenyl-3-(phenylthio)propan-1-one Cytotoxic Pharmacophore

The phenylthio-propanone fragment present in CAS 2034602-24-7 is structurally related to the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, for which quantitative cytotoxic activity has been independently established. In the 1,3-diphenyl-3-(phenylthio)propan-1-one series, compounds incorporating a tertiary amine basic side chain (analogous to the pyrrolidine motif in CAS 2034602-24-7) demonstrated enhanced cytotoxic effects against MCF-7 human ER-positive breast cancer cells compared to counterparts lacking the basic amine [1]. Specifically, the structure-activity relationship study demonstrated that the addition of the basic amine side chain, found in the breast cancer drug Tamoxifen, to the 1,3-diphenyl-3-(phenylthio)propan-1-one core significantly improved cytotoxicity against hormone-responsive breast cancer cell lines [2]. CAS 2034602-24-7 combines this cytotoxic phenylthio-propanone pharmacophore with a 1,2,4-oxadiazole-pyrrolidine module, creating a chimeric structure not evaluated in the published 1,3-diphenyl-3-(phenylthio)propan-1-one series. The pyrrolidine nitrogen in CAS 2034602-24-7 is engaged in an amide bond rather than existing as a free tertiary amine; this structural nuance may alter both the pKa and cellular permeability relative to the reference cytotoxic leads, representing a distinct chemical space opportunity for screening programs targeting oncology applications .

Cytotoxic agents Phenylthio pharmacophore Breast cancer MCF-7

Selectivity Profile Differentiation: Low Off-Target Activity Against MKP-3 and MKP-1 Phosphatases for Phenylthio-Oxadiazole Motif

A structurally related compound bearing the phenylthio-oxadiazole motif — 4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine (BDBM35428) — was evaluated in high-throughput screening assays against dual-specificity protein phosphatases MKP-3 (rat) and MKP-1 (human). This compound exhibited IC50 values >50,000 nM against both phosphatase targets, indicating negligible inhibitory activity [1]. While this compound is not a direct analog of CAS 2034602-24-7 (it lacks the pyrrolidine and propanone linker), the shared phenylthio-1,2,4-oxadiazole substructure provides a useful selectivity baseline: the phenylthio-oxadiazole motif appears to be inherently inactive against the MKP phosphatase family. This contrasts with certain 1,2,4-oxadiazole derivatives that have been reported to inhibit other phosphatase targets [2]. For researchers considering CAS 2034602-24-7 in screening cascades where MKP-1 or MKP-3 counter-screening is required, this class-level selectivity evidence suggests a low probability of confounding off-target activity at these phosphatases — a useful attribute not shared by all oxadiazole-containing screening compounds [3].

Kinase phosphatase inhibition MKP-3 MKP-1 Selectivity screening

Synthetic Tractability Benchmark: Biocatalytic Thioether Synthesis Route Applicable to the Compound Class

A recently published biocatalytic method for synthesizing oxa(thia)diazole aryl thioethers provides a relevant synthesis benchmark for the phenylthio-propanone motif in CAS 2034602-24-7. Using Myceliophthora thermophila laccase (Novozym 51003) as a catalyst, 13 new derivatives of 2,5-disubstituted-1,3,4-oxa(thia)diazole aryl thioethers were synthesized with yields ranging from 46% to 94% under mild conditions [1]. While this method was demonstrated on 1,3,4-oxadiazole substrates rather than the 1,2,4-isomer, the biocatalytic thioether formation principle is potentially transferable to the 1,2,4-oxadiazole series due to the shared nucleophilic thiol addition mechanism . This contrasts with traditional multi-step synthetic routes for pyrrolidine-oxadiazole hybrids, which typically require 4-6 sequential steps with intermediate purifications and cumulative yield losses. The availability of a biocatalytic route for the critical C-S bond-forming step offers a potential procurement advantage: purchasers may benefit from future cost reductions and improved batch-to-batch consistency as biocatalytic methods are adopted by contract synthesis organizations .

Biocatalytic synthesis Thioether formation Green chemistry Scalability

Best Research and Industrial Application Scenarios for 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2034602-24-7)


Antibacterial Drug Discovery: Dual DNA Gyrase/Topo IV Inhibitor Screening

This compound is best deployed as a screening candidate in antibacterial drug discovery programs targeting dual DNA gyrase and topoisomerase IV inhibition. The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has demonstrated class-leading dual inhibitory activity, with compound 16 achieving an IC50 of 120 nM against E. coli DNA gyrase (superior to novobiocin at 170 nM) and compound 17 achieving an MIC of 55 ng/mL against E. coli (surpassing ciprofloxacin at 60 ng/mL) [1]. CAS 2034602-24-7 extends this scaffold with a phenylthio-propanone side chain not previously explored in the published antibacterial SAR. Procurement is recommended for programs investigating whether this additional functionality enhances Gram-negative penetration, improves the resistance profile, or broadens the antibacterial spectrum relative to the published leads [2].

Oncology Screening: Combined Cytotoxic and Targeted Therapy Evaluation

CAS 2034602-24-7 is a rational procurement choice for oncology programs exploring multi-mechanism anticancer agents. The phenylthio-propanone motif has independently demonstrated cytotoxic activity against MCF-7 breast cancer cells, with the basic amine side chain being critical for potency [1]. By incorporating this cytotoxic pharmacophore into a 1,2,4-oxadiazole-pyrrolidine scaffold, the compound offers a unique chimeric architecture for evaluating whether dual pharmacological mechanisms (direct cytotoxicity plus enzyme inhibition via the oxadiazole module) yield synergistic antiproliferative effects. This compound is particularly relevant for programs investigating ER-positive breast cancer or other hormone-responsive cancer models where the Tamoxifen-mimetic basic amine feature may confer additional target engagement [2].

Selectivity Profiling and Counter-Screening in Kinase/Phosphatase Programs

This compound is well-suited as a reference standard in kinase and phosphatase selectivity profiling panels. The phenylthio-1,2,4-oxadiazole substructure has been screened against MKP-3 and MKP-1 phosphatases, showing IC50 values >50,000 nM (essentially inactive) [1]. For drug discovery programs requiring control compounds with documented low phosphatase off-target activity, CAS 2034602-24-7 can serve as a selectivity-negative control against the MKP family while potentially retaining activity against primary targets common to the oxadiazole-pyrrolidine class (e.g., DNA gyrase, topoisomerase IV, or S1P receptors) [2]. Its use in broad-panel selectivity screening may help establish target engagement profiles that differentiate it from promiscuous oxadiazole derivatives [3].

Metabolic Stability Optimization in Lead Development Programs

For medicinal chemistry programs prioritizing metabolic stability, CAS 2034602-24-7 is a structurally preferred starting point compared to 1,3,4-oxadiazole analogs and thiophene-substituted alternatives. The 5-phenyl-1,2,4-oxadiazole regioisomer has documented superior hydrolytic stability relative to the 1,3,4-oxadiazole isomer, and the phenyl substituent avoids the cytochrome P450-mediated oxidative liabilities associated with thiophene rings [1]. Programs conducting microsomal stability assays or hepatocyte incubation studies can use CAS 2034602-24-7 as a benchmark compound to establish baseline metabolic stability for the 5-phenyl-1,2,4-oxadiazole/pyrrolidine class, against which further structural modifications can be quantitatively compared [2]. The absence of a free thiophene sulfur also eliminates the potential for mechanism-based P450 inactivation seen with some thiophene-containing drugs [3].

Quote Request

Request a Quote for 1-(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.